4,6-Dibromo-2-chloro-3-nitropyridine
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Overview
Description
4,6-Dibromo-2-chloro-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5HBr2ClN2O2. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-chloro-3-nitropyridine typically involves the bromination and chlorination of 3-nitropyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-2-chloro-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) or reducing agents like tin(II) chloride (SnCl2).
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
- Substituted pyridines with various functional groups.
- Amino derivatives of the original compound.
- Biaryl compounds formed through coupling reactions.
Scientific Research Applications
4,6-Dibromo-2-chloro-3-nitropyridine is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules and pharmaceuticals.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-chloro-3-nitropyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In coupling reactions, the compound forms carbon-carbon bonds through the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
4-Amino-2,6-Dichloro-3-nitropyridine: Similar structure but with an amino group instead of bromine atoms.
2,6-Dibromo-3-nitropyridine: Lacks the chlorine atom present in 4,6-Dibromo-2-chloro-3-nitropyridine.
4,6-Dichloro-2-nitropyridine: Contains chlorine atoms instead of bromine atoms.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms along with a nitro group, which provides distinct reactivity and versatility in organic synthesis. This combination of functional groups allows for selective modifications and the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
4,6-dibromo-2-chloro-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2ClN2O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNISPIRJRZGIFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Cl)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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